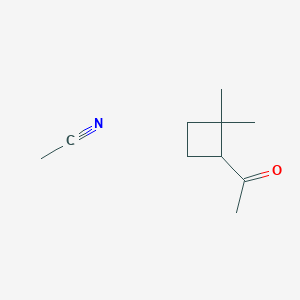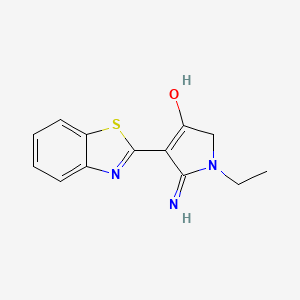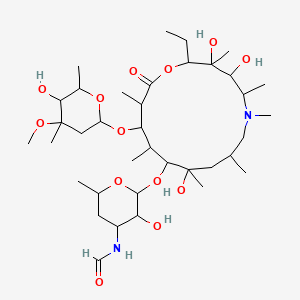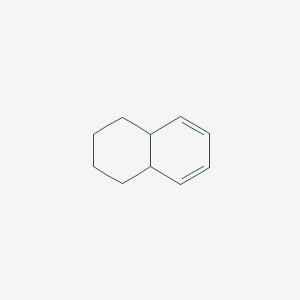
Acetonitrile--1-(2,2-dimethylcyclobutyl)ethan-1-one (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-Acetyl-2,2-dimethylcyclobutane acetonitrile is an organic compound with the molecular formula C10H15NO It is a chiral molecule, meaning it has non-superimposable mirror images
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-acetyl-2,2-dimethylcyclobutane acetonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclobutanone with acetonitrile in the presence of a strong base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (1S,3S)-3-acetyl-2,2-dimethylcyclobutane acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-3-Acetyl-2,2-dimethylcyclobutane acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,3S)-3-Acetyl-2,2-dimethylcyclobutane acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which (1S,3S)-3-acetyl-2,2-dimethylcyclobutane acetonitrile exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the nitrile group acts as an electrophile, attracting nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-Acetyl-2,2-dimethylcyclobutane acetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,2-Dimethylcyclobutanone: A precursor in the synthesis of (1S,3S)-3-acetyl-2,2-dimethylcyclobutane acetonitrile.
Cyclobutanone derivatives: Compounds with similar cyclobutane rings but different functional groups.
Uniqueness
(1S,3S)-3-Acetyl-2,2-dimethylcyclobutane acetonitrile is unique due to its specific chiral configuration and the presence of both acetyl and nitrile functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
28353-00-6 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
acetonitrile;1-(2,2-dimethylcyclobutyl)ethanone |
InChI |
InChI=1S/C8H14O.C2H3N/c1-6(9)7-4-5-8(7,2)3;1-2-3/h7H,4-5H2,1-3H3;1H3 |
Clé InChI |
BIWCKUYHBDDXBY-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC(=O)C1CCC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)




![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)


![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)



![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
